molecular formula C8H11BO4S B2495599 4-(Ethylsulfonyl)phenylboronic acid CAS No. 352530-24-6

4-(Ethylsulfonyl)phenylboronic acid

Cat. No.: B2495599
CAS No.: 352530-24-6
M. Wt: 214.04
InChI Key: CVBNDDGEVPNUNA-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C₈H₁₁BO₄S. It is a boronic acid derivative featuring an ethylsulfonyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Mode of Action

The mode of action of 4-(Ethylsulfonyl)phenylboronic acid is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature . These factors can influence the efficacy and stability of this compound in its role as a reagent in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethylsulfonyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research studies.

Biological Activity

4-(Ethylsulfonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₁BO₄S. Its structure features a phenyl ring substituted with an ethylsulfonyl group and a boronic acid moiety, which is crucial for its biological interactions.

The precise mechanisms of action for this compound are not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. Boronic acids are known for their ability to form reversible covalent bonds with diols, which may influence the activity of glycoproteins and enzymes.

MechanismDescription
Enzyme InhibitionInteracts with enzymes via boron-diol interactions, potentially modulating their activity.
Receptor ModulationMay influence receptor signaling pathways related to inflammation and immunity.
Biochemical Pathway InterferenceCould disrupt pathways essential for bacterial survival, as seen in related compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenylboronic acids. Compounds similar to this compound have demonstrated efficacy against resistant bacterial strains by inhibiting key enzymes such as β-lactamases, which are critical for bacterial resistance mechanisms .

Anti-inflammatory Effects

Research indicates that boronic acids can modulate inflammatory responses by inhibiting the activity of transcription factors like NF-κB and AP-1, which are involved in the expression of pro-inflammatory cytokines . This modulation suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various boronic acids against hospital strains of bacteria. The results indicated that this compound exhibited significant inhibitory effects on resistant strains, showcasing its potential as an antibacterial agent .
  • Anti-inflammatory Research :
    Another study focused on the anti-inflammatory properties of boronic acids, demonstrating that compounds like this compound can effectively suppress the production of TNF-α and IL-6 in vitro . This finding supports its use in managing inflammatory conditions.
  • Biochemical Interaction Studies :
    Research involving biochemical assays revealed that this compound interacts with specific enzymes, altering their activity profiles. This interaction is hypothesized to be mediated through the boron atom's ability to form reversible bonds with hydroxyl groups on target proteins .

Properties

IUPAC Name

(4-ethylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNDDGEVPNUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956694
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-24-6
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylsulphonyl)benzeneboronic acid
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